4-Chloro-2,5-dimethylquinazoline
CAS No.: 147006-57-3
Cat. No.: VC3862177
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147006-57-3 |
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Molecular Formula | C10H9ClN2 |
Molecular Weight | 192.64 g/mol |
IUPAC Name | 4-chloro-2,5-dimethylquinazoline |
Standard InChI | InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)10(11)13-7(2)12-8/h3-5H,1-2H3 |
Standard InChI Key | YDKQDRVHPQVDJR-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C |
Canonical SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C |
Introduction
Chemical and Physical Properties
Structural Characteristics
The quinazoline core consists of a bicyclic system with nitrogen atoms at positions 1 and 3. Substitutions at positions 2, 4, and 5 introduce steric and electronic modifications that influence its reactivity. X-ray crystallography data confirm that the chlorine atom at position 4 and methyl groups at positions 2 and 5 adopt a planar configuration, minimizing steric hindrance while enhancing electrophilicity at C4 .
Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 192.64 g/mol | |
Melting Point | 96–100°C | |
Boiling Point | 234.4°C (predicted) | |
Density | 1.246 g/cm³ (predicted) | |
Solubility | Soluble in chloroform, DMSO | |
pKa | 1.51 (predicted) |
The compound’s low solubility in aqueous media (≤1 mg/mL) necessitates organic solvents like dimethyl sulfoxide (DMSO) for biological assays . Its logP value of 2.8 indicates moderate lipophilicity, facilitating membrane permeability in drug candidates .
Synthetic Methodologies
Cyclization-Chlorination Approach
The most common synthesis involves a two-step process:
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Cyclization: Anthranilic acid reacts with formamide under reflux to form 4-hydroxyquinazoline .
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Chlorination: Treatment with phosphorus pentachloride () and phosphorus oxychloride () replaces the hydroxyl group with chlorine, yielding 4-chloro-2,5-dimethylquinazoline .
Reaction Scheme:
This method achieves yields of 65–75%, with purity >95% confirmed via HPLC .
Alternative Routes
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Palladium-Catalyzed Coupling: Bromine or iodine substituents at position 8 enable Suzuki-Miyaura cross-coupling for advanced derivatives .
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Nucleophilic Aromatic Substitution: The C4 chlorine undergoes displacement with amines, yielding 4-anilinoquinazolines with antitumor activity .
Reactivity and Functionalization
Electrophilic Substitution
The chlorine atom at position 4 is highly reactive due to the α-nitrogen effect, which polarizes the C–Cl bond. This facilitates nucleophilic substitution with:
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Amines: Produces 4-aminoquinazolines, pivotal in kinase inhibitor development .
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Thiols: Forms sulfhydryl derivatives for probing enzyme active sites .
Metal-Catalyzed Reactions
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Buchwald-Hartwig Amination: Palladium catalysts couple aryl halides with amines, enabling diversification of the quinazoline core .
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Sonogashira Coupling: Alkynes introduce π-conjugated systems for fluorescence-based probes.
Biological Activity and Mechanisms
Anticancer Properties
4-Chloro-2,5-dimethylquinazoline derivatives exhibit potent antiproliferative effects against:
Mechanism: Tubulin polymerization inhibition disrupts microtubule dynamics, arresting cells in the G2/M phase . Molecular docking studies confirm binding at the colchicine site, with a binding energy of −9.2 kcal/mol .
Antiviral Applications
In patent AU2015359624B2, 4-chloro-2,5-dimethylquinazoline serves as a precursor for pyrazolo[1,5-a]pyrimidine derivatives inhibiting respiratory syncytial virus (RSV) replication .
Kinase Inhibition
Structural analogs demonstrate activity against EGFR (epidermal growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), with IC values <100 nM .
Industrial and Research Applications
Pharmaceutical Intermediates
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Verubulin Analogs: Chlorine substitution at C4 enhances blood-brain barrier penetration in glioblastoma therapies .
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Erlotinib Derivatives: Methyl groups improve metabolic stability compared to first-generation EGFR inhibitors .
Material Science
Quinazoline-based metal-organic frameworks (MOFs) exploit the compound’s rigidity for gas storage applications.
Parameter | Value |
---|---|
Acute Toxicity (LD) | 320 mg/kg (rat, oral) |
Skin Irritation | Moderate (OECD 404) |
Ocular Hazard | Severe (GHS Category 1) |
Future Directions
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Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor selectivity.
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Multikinase Inhibitors: Rational design of dual EGFR/VEGFR2 inhibitors to overcome resistance.
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Green Synthesis: Catalytic methods using ionic liquids to reduce reliance on .
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